2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518964
InChI: InChI=1S/C6H9N3O2/c7-3-5-8-1-2-9(5)4-6(10)11/h1-2H,3-4,7H2,(H,10,11)
SMILES:
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol

2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid

CAS No.:

Cat. No.: VC17518964

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid -

Specification

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
IUPAC Name 2-[2-(aminomethyl)imidazol-1-yl]acetic acid
Standard InChI InChI=1S/C6H9N3O2/c7-3-5-8-1-2-9(5)4-6(10)11/h1-2H,3-4,7H2,(H,10,11)
Standard InChI Key FDBHSGPRQBDGNJ-UHFFFAOYSA-N
Canonical SMILES C1=CN(C(=N1)CN)CC(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid (IUPAC name: 2-[(2-aminomethyl)-1H-imidazol-1-yl]acetic acid) consists of a five-membered imidazole ring substituted at the 1-position with an acetic acid group and at the 2-position with an aminomethyl (-CH₂NH₂) moiety. The imidazole ring, a heterocyclic structure with two nitrogen atoms at positions 1 and 3, confers aromaticity and hydrogen-bonding capabilities. The aminomethyl group enhances solubility in aqueous media and provides a reactive site for further chemical modifications .

Key Structural Features:

  • Imidazole core: Aromatic ring with alternating single and double bonds.

  • Acetic acid side chain: Carboxylic acid group at the 1-position, enabling salt formation and coordination chemistry.

  • Aminomethyl substituent: Primary amine at the 2-position, facilitating nucleophilic reactions and hydrogen bonding.

Spectroscopic Identification

While experimental data for this specific compound are unavailable, analogous imidazole derivatives exhibit characteristic spectral signatures:

  • ¹H NMR: Imidazole protons resonate at δ 7.2–7.8 ppm, while the aminomethyl group’s protons appear at δ 3.0–3.5 ppm .

  • IR Spectroscopy: Stretching vibrations for -NH₂ (3350–3300 cm⁻¹) and -COOH (1700–1680 cm⁻¹) are expected .

Synthetic Methodologies

Proposed Synthesis Pathways

The synthesis of 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid can be inferred from methods used for structurally related imidazole-acetic acid derivatives :

Step 1: N-Alkylation of Imidazole

Imidazole undergoes alkylation with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) to yield tert-butyl 2-(1H-imidazol-1-yl)acetate.

Step 3: Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions (e.g., HCl in dioxane) to generate the free carboxylic acid.

Reaction Scheme:

Imidazoletert-butyl bromoacetatetert-butyl 2-(1H-imidazol-1-yl)acetateMannich reactiontert-butyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetateHCl2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid\text{Imidazole} \xrightarrow{\text{tert-butyl bromoacetate}} \text{tert-butyl 2-(1H-imidazol-1-yl)acetate} \xrightarrow{\text{Mannich reaction}} \text{tert-butyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate} \xrightarrow{\text{HCl}} \text{2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid}

Optimization Challenges

  • Regioselectivity: Ensuring monosubstitution at the imidazole’s 2-position requires careful control of reaction stoichiometry .

  • Aminomethyl Stability: The primary amine group is prone to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Predicted Properties

Based on analogs like imidazol-1-yl-acetic acid (melting point: 258°C) , the following properties are extrapolated:

PropertyValue
Molecular FormulaC₆H₉N₃O₂
Molecular Weight155.16 g/mol
Melting Point240–250°C (estimated)
Water Solubility15–20 mg/mL (pH 7)
pKa (Carboxylic Acid)3.5–4.0
pKa (Amino Group)9.5–10.5

Stability Profile

  • Thermal Stability: Decomposes above 250°C without melting .

  • pH Sensitivity: Stable in acidic conditions (pH 3–6); degrades in strong bases due to amine deprotonation .

Chemical Reactivity and Applications

Reactivity Hotspots

  • Carboxylic Acid: Forms salts with bases (e.g., sodium, calcium) and participates in esterification/amidation reactions.

  • Amino Group: Undergoes acylation, Schiff base formation, and coordination with metal ions.

  • Imidazole Ring: Participates in electrophilic substitution at the 4- and 5-positions .

Bisphosphonate Prodrugs

Analogous to zoledronic acid intermediates, this compound could serve as a precursor for bone-targeting bisphosphonates by reacting with phosphorus oxychloride :

2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid+POCl₃Bisphosphonate derivative\text{2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid} + \text{POCl₃} \rightarrow \text{Bisphosphonate derivative}

Anticancer Agents

Imidazole derivatives with aminomethyl groups exhibit cytotoxicity against cancer cell lines (e.g., EC₅₀ = 20.5 µM in MDA-MB-231 cells) . Mechanisms include:

  • Inhibition of histone deacetylases (HDACs).

  • Disruption of mitochondrial membrane potential.

Research Gaps and Future Directions

Unexplored Territories

  • Crystallographic Data: Single-crystal X-ray structures are needed to confirm bond angles and packing arrangements.

  • In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.

Industrial Scale-Up Challenges

  • Cost-Efficiency: Current synthetic routes rely on expensive tert-butyl esters; alternative protecting groups (e.g., methyl) could reduce costs.

  • Purification: Chromatography-free methods using anti-solvent crystallization require development .

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